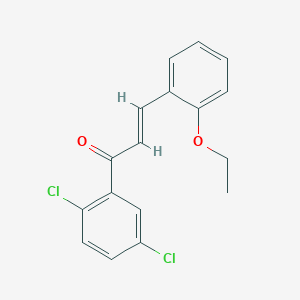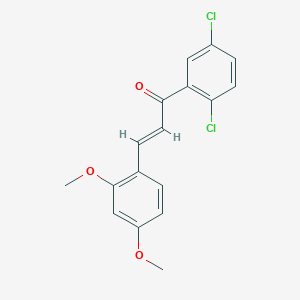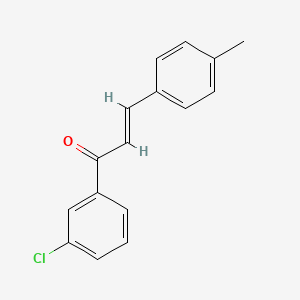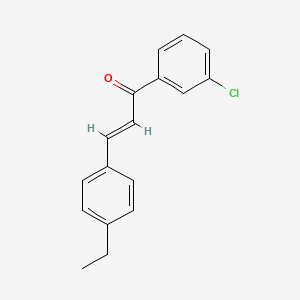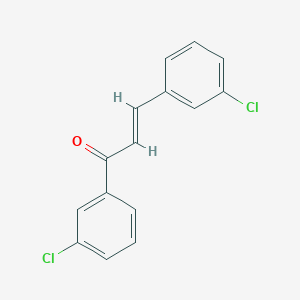
(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, or (2E)-3-chloro-3-methylphenylprop-2-en-1-one, is an organic compound belonging to the class of propenones. It is a colorless liquid at room temperature with a boiling point of 247.8 °C. The compound has a wide range of applications in the scientific research field, ranging from synthesis to biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of various organic compounds, acting as a link between two molecules to form a larger molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one are not well understood. However, the compound has been used as an intermediate in the synthesis of various drugs, and these drugs have been shown to have various biochemical and physiological effects. For example, cabazitaxel, an anticancer drug synthesized from ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one, has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one in laboratory experiments include its low cost, its availability in large quantities, and its low toxicity. However, the compound is highly flammable and should be handled with caution. Additionally, the compound has a high boiling point, which can make it difficult to use in certain types of experiments.
Orientations Futures
The future directions for ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one include further research into its applications in the synthesis of organic compounds, its mechanism of action, and its biochemical and physiological effects. Additionally, further research into the compound’s safety and toxicity profile is needed, as well as research into its potential uses in drug development. Additionally, research into the compound’s use in the synthesis of other compounds, such as dyes, flavors, and fragrances, is also needed.
Méthodes De Synthèse
The synthesis of ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one involves a two-step process. The first step involves the reaction of 3-chlorophenylmagnesium bromide with 3-methylphenylacetylene in tetrahydrofuran (THF) to form the Grignard reagent ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-1-(3-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one. The second step involves the reaction of the Grignard reagent with hydrochloric acid to form the final product.
Applications De Recherche Scientifique
((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one has been used in a wide range of scientific research applications. It has been used as a synthetic intermediate in the synthesis of various organic compounds, such as the anticancer drug cabazitaxel and the antifungal drug itraconazole. It has also been used as an intermediate in the synthesis of various other compounds, such as flavonoids, dyes, and pharmaceuticals.
Propriétés
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETGEVSBUQLKDG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






